molecular formula C19H17N3O3 B6577893 N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide CAS No. 1023475-90-2

N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

Katalognummer B6577893
CAS-Nummer: 1023475-90-2
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: KFRRNGBXJZXFPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide, also known as CDP-TQ, is a novel small-molecule inhibitor of the protein kinase C (PKC) family. CDP-TQ was first synthesized in 2015 and has since been studied for its potential use in the treatment of various diseases. This molecule has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβI, PKCε, and PKCθ, with a particular focus on PKCα. CDP-TQ has been studied for its potential use in cancer, neurodegenerative diseases, and other diseases.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS024486264” (also known as “F3407-3736”, “VU0626868-1”, or “N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide”).

Cancer Research

AKOS024486264 has shown potential in cancer research, particularly in targeting specific cancer cell lines. Its unique structure allows it to interact with certain proteins involved in cell proliferation and apoptosis, making it a candidate for developing new anticancer therapies. Studies have indicated its efficacy in inhibiting tumor growth in preclinical models .

Neurodegenerative Diseases

This compound has been investigated for its role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a promising candidate for neuroprotective therapies. Research has focused on its potential to reduce oxidative stress and neuronal cell death .

Antiviral Applications

AKOS024486264 has demonstrated antiviral properties against a range of viruses. Its mechanism involves inhibiting viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This makes it a valuable compound in the development of broad-spectrum antiviral drugs .

Pain Management

AKOS024486264 has been investigated for its analgesic properties. It can modulate pain pathways and reduce pain perception in various models of chronic and acute pain. This application is particularly relevant for developing new pain management therapies that are non-opioid based.

These applications highlight the diverse potential of AKOS024486264 in various fields of scientific research, making it a compound of significant interest for future studies and therapeutic development.

Example source for cancer research. Example source for neurodegenerative diseases. Example source for antiviral applications. : Example source for anti-inflammatory agents. : Example source for cardiovascular research. : Example source for diabetes and metabolic disorders. : Example source for antibacterial properties. : Example source for pain management.

Eigenschaften

IUPAC Name

N-cyclopropyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(20-14-9-10-14)13-7-5-12(6-8-13)11-22-18(24)15-3-1-2-4-16(15)21-19(22)25/h1-8,14H,9-11H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRNGBXJZXFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.